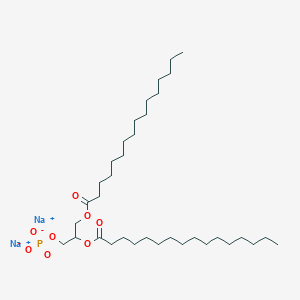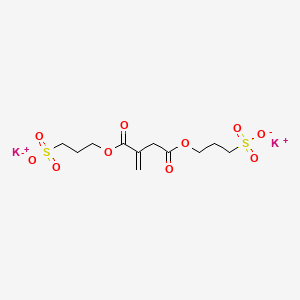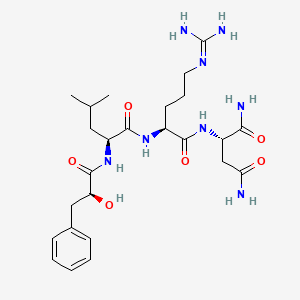
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid
Descripción general
Descripción
“2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid” is a chemical compound with the CAS Number: 69676-65-9 . It has a molecular weight of 249.22 . The IUPAC name for this compound is [2- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound. A single crystal of a similar dielectric material was analyzed by Single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.22 . It is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Summary of the Application
The compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis .
Methods of Application
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Results or Outcomes
The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
Crystal Structure Analysis
Summary of the Application
The compound has been used in the study of crystal structures .
Methods of Application
The compound was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the compound .
Results or Outcomes
Single-crystal XRD verified the structure of the compound in which N-H⋯O bonding stabilizes the molecular configuration of the compound, resulting in the formation of S(6) hydrogen-bonded loop .
Herbicides
Summary of the Application
The compound has potential use in the production of herbicides .
Methods of Application
The specific methods of application in herbicides are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Colorants and Dyes
Summary of the Application
The compound is used in the production of colorants and dyes .
Methods of Application
The specific methods of application in colorants and dyes are not detailed in the source .
Results or Outcomes
Polymer Additives
Summary of the Application
The compound is used as an additive in polymers .
Methods of Application
The specific methods of application in polymer additives are not detailed in the source .
Results or Outcomes
Photochromic Materials
Summary of the Application
The compound is used in the production of photochromic materials .
Methods of Application
The specific methods of application in photochromic materials are not detailed in the source .
Propiedades
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZYUQLIZKTSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373092 | |
| Record name | [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid | |
CAS RN |
69676-65-9 | |
| Record name | [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)
